2-ブロモ-2'-クロロアセトフェノン

概要

説明

Synthesis Analysis

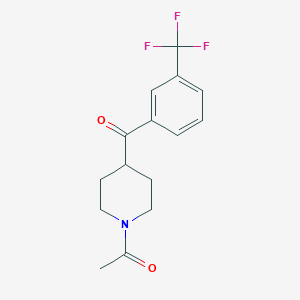

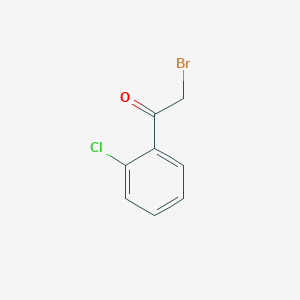

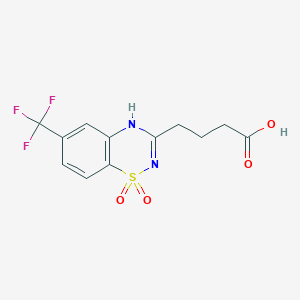

The synthesis of 2-Bromo-2'-chloroacetophenone involves multiple steps starting from basic chemicals like glacial acetic acid and m-dichlorobenzene. The process includes bromization, chlorination, and acylation, leading to a yield of around 70%. The structure of the synthesized compound has been confirmed through various spectral analyses including 1H NMR, 13C NMR, and IR spectra (Yang Feng-ke, 2004).

Molecular Structure Analysis

The crystal structure of 2-Bromo-2'-chloroacetophenone has been determined through X-ray crystallography. This compound is orthorhombic with specific unit-cell dimensions. The density of the compound was found to be significant, confirming the structure determined by heavy-atom method and refined by full-matrix least-squares method (S. B. Gupta & Κ. N. Prasad, 1982).

Chemical Reactions and Properties

2-Bromo-2'-chloroacetophenone undergoes various chemical reactions, including reactions with 1H-1,2,4-triazole, leading to the synthesis of intermediates used for further chemical synthesis. The compound's reactivity under different conditions has been explored to synthesize novel compounds (Yang Chun-long & D. South, 2003).

Physical Properties Analysis

The physical properties of 2-Bromo-2'-chloroacetophenone, including relative density, refractive index, boiling point, and melting point, have been measured to provide a comprehensive understanding of its physical characteristics. These measurements are essential for handling and application in various chemical processes (Yang Feng-ke, 2004).

Chemical Properties Analysis

The vibrational frequencies and molecular electrostatic potential of 2-Bromo-2'-chloroacetophenone have been calculated using computational methods. These studies help in understanding the compound's electronic structure and its implications on reactivity and stability. The calculated first hyperpolarizability suggests potential applications in non-linear optics (C. Panicker et al., 2009).

科学的研究の応用

有機化学教育

2-ブロモ-2'-クロロアセトフェノンなどのカルボニル化合物のα-ブロモ化反応は、有機化学の分野において重要なトピックです . この化合物は、学生が有機反応の原理を理解するのに役立つ実験授業で使用されてきました . ピリジン臭化水素酸ペルブロマイドをブロモ化剤として用いて、様々なアセトフェノン誘導体のブロモ化が調べられました .

4-クロロ-α-ブロモアセトフェノンの合成

この化合物は、90℃で4-クロロアセトフェノンを基質、酢酸を溶媒として使用して、4-クロロ-α-ブロモアセトフェノンを合成するために使用できます . 基質とブロモ化剤のモル比は1.0:1.1です .

有機合成における中間体

ブロモアセトフェノンから得られたα-ブロモ化生成物は、有機合成において重要な中間体です . それらは、医薬品、農薬、その他の化学物質の製造において幅広い用途があります .

フェナシル誘導体の生成

2-ブロモアセトフェノンは、フェナシル誘導体の生成を含む有機酸の分析に使用されてきました .

対称的な1,4-ジケトンの調製

2-ブロモ-3'-クロロアセトフェノンは、Zn-I2の存在下で、対称的な1,4-ジケトンのワンステップ調製で使用される基質として機能します .

市販

Safety and Hazards

作用機序

Target of Action

This compound is often used as a reagent in organic synthesis

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2’-chloroacetophenone. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Its reactivity can also be influenced by the presence of other chemicals and the conditions under which reactions are carried out.

特性

IUPAC Name |

2-bromo-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWWEVCLPKAQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370945 | |

| Record name | 2-Bromo-2'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5000-66-8 | |

| Record name | 2-Bromo-1-(2-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)

![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)